Diethylhomospermine
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Overview
Description
Preparation Methods
The synthesis of diethylhomospermine involves the reaction of homospermine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Diethylhomospermine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylhomospermine has been explored for various scientific research applications:
Mechanism of Action
Diethylhomospermine exerts its effects by interfering with polyamine metabolism. It is metabolized by N-deethylation to form N1-ethylhomospermine and homospermine . These metabolites accumulate in tissues and disrupt normal polyamine homeostasis, leading to cytotoxic effects . The compound targets enzymes involved in polyamine biosynthesis and catabolism, such as ornithine decarboxylase and spermine/spermidine N1-acetyltransferase .
Comparison with Similar Compounds
Diethylhomospermine is compared with other polyamine analogues such as N1,N11-diethylnorspermine (DENSPM) and 1,6,12-triazadodecane . While all these compounds share a common polyamine backbone, this compound is unique in its specific ethyl substitutions, which confer distinct biological activities and metabolic pathways . Similar compounds include:
N1,N11-diethylnorspermine (DENSPM): Known for its potent anticancer activity.
1,6,12-triazadodecane: Studied for its effects on polyamine metabolism.
This compound’s unique structure and metabolic profile make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
119422-08-1 |
---|---|
Molecular Formula |
C16H38N4 |
Molecular Weight |
286.50 g/mol |
IUPAC Name |
N-ethyl-N'-[4-[4-(ethylamino)butylamino]butyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H38N4/c1-3-17-11-5-7-13-19-15-9-10-16-20-14-8-6-12-18-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
QXOCYGPVDXDFLC-UHFFFAOYSA-N |
SMILES |
CCNCCCCNCCCCNCCCCNCC |
Canonical SMILES |
CCNCCCCNCCCCNCCCCNCC |
Appearance |
Solid powder |
119422-08-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,14-bis(ethylamino)-5,10-diazatetradecane BE-4-4-4 BEHSpm DEHSPM N(1),N(14)-bis(ethyl)homospermine N(1),N(14)-diethylhomospermine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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